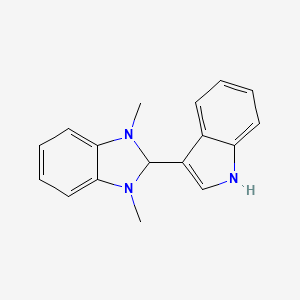

2-(1H-indol-3-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those related to 2-(1H-indol-3-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole, often involves multi-step chemical processes. For instance, a novel synthesis method involves the Sonogashira reaction, followed by iodocyclization to produce iodoindolylbenzimidazole derivatives. These compounds are further functionalized via palladium-mediated carbon-carbon bond formation, generating structurally diversified heterocyclic compounds (Soodamani, Patel, Nayakanti, & Josyula, 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, showcases a combination of planar and non-planar systems due to the presence of benzimidazole and indole moieties. This structural arrangement has implications for the compound's electronic and photophysical properties, contributing to its potential applications in materials science and pharmaceuticals.

Chemical Reactions and Properties

Benzimidazole derivatives are known for participating in various chemical reactions, including electrophilic substitution and cycloaddition reactions, due to the presence of nitrogen atoms and aromatic systems. These reactions enable the synthesis of complex molecules with potential biological activity. For example, the reaction of benzimidazole with carboxylic acids under solvent-free conditions has been reported, leading to the synthesis of compounds with antimicrobial and antioxidant activities (Sindhe et al., 2016).

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial properties. For instance, certain benzazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying levels of effectiveness (Karalı et al., 2004). This research underscores the potential of benzimidazole compounds in the development of new antimicrobial agents.

Cytotoxic Activity

In the realm of cancer research, novel benzimidazole compounds have been synthesized and evaluated for their cytotoxic activities against human tumor cell lines. A study highlighted that certain 1-((indol-3-yl)methyl)-1H-imidazolium salts exhibit potent inhibitory activity on cell growth, particularly against liver, lung, and breast carcinoma cell lines, suggesting their potential as therapeutic agents in cancer treatment (Xiao-Liang Xu et al., 2014).

Anti-inflammatory Activity

Benzimidazole derivatives also show promise in anti-inflammatory applications. A study synthesized and tested various benzimidazole compounds for their anti-inflammatory activity using the rat-paw-oedema method, with some compounds showing better activity compared to standard drugs like Indomethacin (R. Bhor & Sonali Pawar, 2022). This indicates the potential of benzimidazole derivatives in developing new anti-inflammatory medications.

DNA Interaction

Benzimidazole derivatives are known for their interaction with DNA and interference with DNA-associated processes, such as inhibition of type I DNA topoisomerases. These interactions are crucial for developing drugs that target DNA or DNA processes in cancer therapy and other diseases (A. S. Alpan et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(1H-indol-3-yl)-1,3-dimethyl-2H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-19-15-9-5-6-10-16(15)20(2)17(19)13-11-18-14-8-4-3-7-12(13)14/h3-11,17-18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDVGBVYUOUJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(N(C2=CC=CC=C21)C)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)